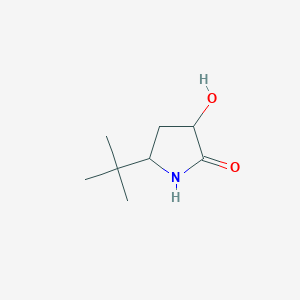

5-Tert-butyl-3-hydroxypyrrolidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Tert-butyl-3-hydroxypyrrolidin-2-one is an organic compound with the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol It is a pyrrolidinone derivative, characterized by a tert-butyl group at the 5-position and a hydroxyl group at the 3-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butyl-3-hydroxypyrrolidin-2-one typically involves the reaction of tert-butylamine with a suitable precursor, such as a pyrrolidinone derivative. The reaction conditions often include the use of a solvent like ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product.

Analyse Des Réactions Chimiques

Types of Reactions

5-Tert-butyl-3-hydroxypyrrolidin-2-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products Formed

Oxidation: Formation of 5-tert-butyl-3-oxopyrrolidin-2-one.

Reduction: Formation of 5-tert-butyl-3-hydroxypyrrolidine.

Substitution: Formation of various substituted pyrrolidinone derivatives depending on the substituent introduced.

Applications De Recherche Scientifique

Medicinal Chemistry

Antioxidant Properties

One of the primary applications of 5-tert-butyl-3-hydroxypyrrolidin-2-one is its role as an antioxidant. Antioxidants are crucial in mitigating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. The hydroxyl group in the pyrrolidine structure enhances its ability to donate electrons, thus neutralizing free radicals. Studies have indicated that compounds with similar structures exhibit significant protective effects against oxidative damage in cellular models .

Anti-inflammatory Activity

Research has demonstrated that derivatives of pyrrolidin-2-one compounds possess anti-inflammatory properties. For instance, related compounds have been synthesized and evaluated for their ability to inhibit prostaglandin and leukotriene synthesis, leading to potential applications in treating inflammatory conditions . The structural similarity suggests that this compound could exhibit comparable activities.

Material Science

Stabilizers in Polymers

The compound's antioxidant properties make it a candidate for use as a stabilizer in polymer formulations. Antioxidants are essential in preventing the degradation of plastics during processing and throughout their lifecycle. This compound could be integrated into polymer matrices to enhance thermal stability and prolong the material's lifespan against oxidative degradation .

Synthesis of Bioactive Compounds

Precursor for Drug Development

The versatility of this compound as a synthetic intermediate allows for the development of novel pharmaceuticals. Its structure can be modified to create derivatives that may possess enhanced biological activities. For example, it can be used to synthesize more complex molecules with targeted therapeutic effects, such as anti-cancer agents or neuroprotective drugs .

Data Table: Comparison of Applications

Case Studies

-

Antioxidant Efficacy Study

A study investigated the antioxidant capacity of pyrrolidine derivatives, including this compound, using various assays (DPPH, ABTS). The results indicated a significant reduction in oxidative stress markers in treated cells compared to controls, highlighting its potential therapeutic benefits against oxidative damage. -

Polymer Stabilization Research

In polymer science, experiments were conducted where this compound was incorporated into polyethylene matrices. The findings showed improved thermal stability and reduced degradation rates under UV exposure compared to control samples without the compound.

Mécanisme D'action

The mechanism of action of 5-Tert-butyl-3-hydroxypyrrolidin-2-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the tert-butyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Tert-butyl-3-oxopyrrolidin-2-one: Similar structure but with a ketone group instead of a hydroxyl group.

5-Tert-butyl-3-hydroxypyrrolidine: Similar structure but with a reduced carbonyl group.

Uniqueness

5-Tert-butyl-3-hydroxypyrrolidin-2-one is unique due to the presence of both a tert-butyl group and a hydroxyl group, which confer distinct chemical and biological properties.

Activité Biologique

5-Tert-butyl-3-hydroxypyrrolidin-2-one is a relatively novel organic compound with the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol. This compound is gaining attention in scientific research due to its potential biological activities, including antimicrobial and anticancer properties. As research progresses, understanding its biological mechanisms and applications is crucial for developing therapeutic agents.

This compound can undergo various chemical reactions, such as oxidation, reduction, and substitution. The primary targets of action and the specific mechanisms by which this compound exerts its effects are currently under investigation.

- Oxidation : The hydroxyl group can be oxidized to form a ketone.

- Reduction : The carbonyl group can be reduced to form an alcohol.

- Substitution : The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of this compound are still being researched. These properties will significantly impact the bioavailability and therapeutic potential of the compound.

Biological Activities

Research has indicated that this compound may possess various biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further research in infectious disease treatment.

- Anticancer Properties : There is ongoing investigation into its potential as an anticancer agent, with studies focusing on its ability to inhibit tumor growth and induce apoptosis in cancer cells.

- Anti-inflammatory Effects : Similar compounds have shown anti-inflammatory properties, indicating that this compound may also have this capability.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

- A study synthesized derivatives of pyrrolidinones that demonstrated anti-inflammatory effects comparable to indomethacin, suggesting that similar mechanisms may be present in this compound .

- Research on related compounds has indicated potential neuroprotective effects against oxidative stress, which could also apply to this compound due to its structural similarities with other phenolic antioxidants .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Contains both tert-butyl and hydroxyl groups | Potential antimicrobial and anticancer |

| 5-Tert-butyl-3-oxopyrrolidin-2-one | Contains a ketone instead of a hydroxyl group | Investigated for similar activities |

| 5-Tert-butyl-3-hydroxypyrrolidine | Reduced carbonyl group | Explored for neuroprotective effects |

Propriétés

IUPAC Name |

5-tert-butyl-3-hydroxypyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-8(2,3)6-4-5(10)7(11)9-6/h5-6,10H,4H2,1-3H3,(H,9,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUBSFGUZXBYMRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CC(C(=O)N1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.